Optimization of globomycin analogs as novel gram-negative antibiotics

,

Bioorganic & Medicinal Chemistry Letters,

2020,

30(20),

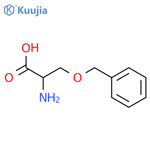

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine structure](https://ja.kuujia.com/scimg/cas/83792-48-7x500.png)